molecular formula C19H21FN4 B1628782 2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole CAS No. 770690-79-4

2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole

Cat. No.: B1628782
CAS No.: 770690-79-4
M. Wt: 324.4 g/mol
InChI Key: JLSAYFORXPWAMK-UHFFFAOYSA-N
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Description

2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole is a complex organic compound that features a diazepane ring fused with a benzimidazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the diazepane ring and the 4-fluorobenzyl group. Common synthetic routes include:

    Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Diazepane Ring: The diazepane ring is often introduced via reductive amination, where an amine reacts with a carbonyl compound in the presence of a reducing agent.

    Attachment of 4-Fluorobenzyl Group: This step typically involves nucleophilic substitution reactions where the benzimidazole core reacts with 4-fluorobenzyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biology: The compound is used in biological assays to study its effects on various biological pathways.

    Pharmaceuticals: It is explored for its potential use in drug development, particularly for its activity against certain diseases.

    Industry: The compound’s unique properties make it useful in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole stands out due to its unique combination of a diazepane ring and a benzimidazole core, along with the presence of a 4-fluorobenzyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-1-[(4-fluorophenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4/c20-16-8-6-15(7-9-16)14-24-18-5-2-1-4-17(18)22-19(24)23-12-3-10-21-11-13-23/h1-2,4-9,21H,3,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSAYFORXPWAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594106
Record name 2-(1,4-Diazepan-1-yl)-1-[(4-fluorophenyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770690-79-4
Record name 2-(1,4-Diazepan-1-yl)-1-[(4-fluorophenyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 1-(t-butoxycarbonyl)-4-(1H-benzimidazol-2-yl)[1,4]diazepane (1.5 g, 5.03 mmol) and dimethylformamide (30 mL). Add sodium hydride (0.27 g, 60%n in oil, 6.5 mmol). After 30 minutes, add 4-fluorobenzyl bromide (1.0 mL, 8.03 mmol). Heat to 80° C. After 2 hours, cool to ambient temperature and partition the reaction mixture between dichloromethane and a saturated aqueous sodium bicarbonate solutions. Separate the layers and extract the organic layer with brine. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to give 1-(t-butoxycarbonyl)-4-(1-(4-fluorobenzyl-1H-benzimidazol-2-yl)[1,4]diazepane.
Name
1-(t-butoxycarbonyl)-4-(1H-benzimidazol-2-yl)[1,4]diazepane
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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